Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Description
Properties
Molecular Formula |
C10H8F3N3O2 |
|---|---|
Molecular Weight |
259.18 g/mol |
IUPAC Name |
ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H8F3N3O2/c1-2-18-9(17)8-15-14-7-4-3-6(5-16(7)8)10(11,12)13/h3-5H,2H2,1H3 |
InChI Key |
WSHYHIHTMCRRSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1C=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation of Hydrazinylpyridine Intermediate
A key starting material is 2-hydrazino-3-chloro-5-trifluoromethylpyridine, which can be synthesized or procured commercially. This intermediate is crucial for subsequent cyclization steps.
Cyclization to Form the Triazolo Ring
According to a Chinese patent (CN103613594A), the cyclization is achieved by reacting 2-hydrazino-3-chloro-5-trifluoromethylpyridine with various substituted benzoic acids under ultrasonic conditions at elevated temperature (around 105°C) for approximately 3 hours. This reaction facilitates the formation of the triazolo[4,3-a]pyridine core through condensation and ring closure, yielding substituted triazolopyridine derivatives.
- Example conditions include stirring the hydrazinylpyridine with 2-methoxybenzoic acid or 3-methylbenzoic acid in an ultrasonic reactor at 105°C for 3 hours.
- After reaction completion, concentration of the solution followed by recrystallization from absolute ethanol affords the desired triazolopyridine compounds in yields ranging from 32% to 44%.
Introduction of the Ethyl Carboxylate Group
The ester functionality at position 3 is typically introduced either by starting with an appropriate ester-substituted benzoic acid or by subsequent esterification of a carboxylic acid intermediate. In some methods, ethyl 2-oxoacetate is condensed with hydrazinylpyridines to form triazolo carboxylic acids, which can then be esterified to the ethyl ester.
Alkylation and Functional Group Transformations
Additional steps may include alkylation of pyridine nitrogen or other functional groups to stabilize intermediates or improve yields. For example, alkylation of 1,6-naphthyridin-5(6H)-one to form stable intermediates has been reported in related triazolo compounds synthesis.
Representative Reaction Scheme
Analytical and Characterization Data
- Melting points for intermediates range from 52°C to 149°C depending on substitution.
- 1H NMR spectra typically show characteristic singlets for pyridine protons around 7.5–8.5 ppm and methyl or methoxy groups at ~3.9 ppm.
- Yields for cyclization steps are moderate (30–45%), consistent with the complexity of ring formation and purification steps.
Research Findings and Optimization
- Ultrasonic irradiation enhances reaction rates and yields during cyclization.
- The choice of substituted benzoic acid influences the yield and purity of the triazolopyridine product.
- Subsequent esterification steps must be carefully controlled to avoid hydrolysis or side reactions.
- Alkylation of intermediates can improve stability and facilitate purification.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Reaction temperature | 105°C | Optimal for cyclization |
| Reaction time | 3 hours | Sufficient for complete conversion |
| Solvent | Ethanol (for recrystallization) | Purification step |
| Ultrasonic irradiation | Applied | Enhances reaction efficiency |
| Yield range | 32–44% | Moderate, typical for heterocyclic cyclizations |
| Key intermediates | 2-hydrazino-3-chloro-5-trifluoromethylpyridine | Essential for ring formation |
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate has shown promising antimicrobial properties. Studies indicate that derivatives of this compound exhibit activity against various bacterial strains and fungi. The mechanism of action is believed to involve interference with microbial cell wall synthesis and metabolic pathways.
2. Anticancer Potential
Research has suggested that this compound may possess anticancer properties. Preliminary studies indicate that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Further investigations are needed to elucidate the specific pathways involved in its anticancer effects.
3. Neurological Applications
There is emerging interest in the neuroprotective effects of this compound. Some studies have indicated that it may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells.
Agricultural Chemistry
1. Pesticidal Properties
The compound has been evaluated for its potential use as a pesticide. Its structure suggests that it may act as a fungicide or herbicide, targeting specific plant pathogens while being less harmful to beneficial organisms. Field trials are necessary to assess its efficacy and environmental impact comprehensively.
2. Plant Growth Regulation
this compound may also serve as a plant growth regulator. Research indicates that it can influence growth patterns and stress responses in plants, potentially enhancing yield and resilience against adverse conditions.
Materials Science
1. Synthesis of Functional Materials
The unique chemical structure allows for the incorporation of this compound into polymer matrices or composite materials. This incorporation can impart desirable properties such as increased thermal stability or enhanced mechanical strength.
2. Development of Sensors
Due to its electronic properties, this compound can be utilized in the development of chemical sensors for detecting specific analytes in environmental monitoring or industrial applications.
Case Studies
Mechanism of Action
The mechanism of action of ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit enzymes such as c-Met and VEGFR-2, which are involved in cancer cell proliferation and angiogenesis . Molecular docking studies have demonstrated that the compound binds to the active sites of these enzymes, thereby inhibiting their activity and leading to reduced cancer cell growth .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Ethyl 6-(Trifluoromethyl)-[1,2,4]Triazolo[4,3-a]Pyridine-3-Carboxylate and Analogues
*Estimated based on parent compound (191.19 g/mol) + -CF₃ (69.01 g/mol).
Estimated using parent compound’s logP (1.53) + -CF₃ contribution (~0.5).
* Saturated ring increases lipophilicity.
Key Findings:
Structural Modifications and Physicochemical Properties Trifluoromethyl vs. Fluoro Substituents: The target compound’s -CF₃ group confers higher lipophilicity (logP ~2.0) compared to the fluoro analog (logP ~1.8) . This enhances membrane permeability, critical for drug bioavailability. Ester Groups: The methyl ester analog (3e) exhibits a higher melting point (174–175°C) than the benzyl-substituted 9b (141–144°C), likely due to improved crystallinity from the smaller ester group .
Synthetic Efficiency
- The methyl ester analog (3e) achieves a 69.3% yield via Method B (reflux with K₂CO₃ wash), outperforming the benzyl-substituted 9b (57% yield) . This suggests that ester choice and purification methods significantly impact efficiency.
- Complex derivatives (e.g., pyrazolo-triazolopyrimidines in ) require multi-step syntheses with lower yields (<50%), highlighting the target compound’s synthetic accessibility .
Applications Pharmaceutical Intermediates: Fluorinated and trifluoromethylated triazolopyridines are prevalent in drug discovery. For example, describes a triazolopyridine-naphthyridinone hybrid with a -CF₃ group used as a kinase inhibitor . Biological Activity: The -CF₃ group in the target compound may enhance metabolic stability compared to non-fluorinated analogs, as seen in retinoid-binding protein antagonists .
Contradictions and Limitations While -CF₃ generally increases lipophilicity, its electron-withdrawing nature may reduce reactivity in certain reactions (e.g., nucleophilic substitution) compared to -F or -Cl substituents . Limited melting point data for the target compound complicates direct comparison with analogs.
Biological Activity
Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including structure-activity relationships (SAR), potential therapeutic applications, and relevant case studies.
- Molecular Formula : C10H12F3N3O2
- Molecular Weight : 263.22 g/mol
- CAS Number : 2102412-27-9
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its anti-parasitic and anti-cancer properties. The compound's trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its biological efficacy.
Antiparasitic Activity
A notable study investigated the compound's activity against Cryptosporidium parvum, a significant cause of gastrointestinal disease. The compound exhibited promising in vitro potency with an effective concentration (EC50) of approximately 0.17 μM. This level of activity suggests it could serve as a lead compound for further development against this pathogen .
Anticancer Potential
Research has also indicated that derivatives of triazole-containing compounds can exhibit selective inhibition of cancer-related kinases. For instance, compounds similar to this compound have shown potential in inhibiting c-Met kinases, which are implicated in various cancers . The structure-activity relationship studies highlight that modifications at specific positions on the triazole ring can significantly enhance anticancer activity.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key findings include:
- Trifluoromethyl Substitution : The presence of the trifluoromethyl group at position 6 enhances both lipophilicity and biological activity.
- Positioning of Functional Groups : Variations in substituents at positions 3 and 5 have been shown to modulate potency against specific targets .
Case Study 1: Antiparasitic Efficacy
In a controlled study involving murine models infected with C. parvum, this compound demonstrated significant reductions in parasite load compared to untreated controls. This study supports the compound's potential for therapeutic use in treating cryptosporidiosis .
Case Study 2: Cancer Treatment Applications
A recent investigation into related compounds revealed that modifications to the triazole scaffold resulted in enhanced selectivity toward cancer cells while minimizing toxicity to normal cells. The most effective analogs showed IC50 values in the low nanomolar range against various cancer cell lines . This highlights the promise of these compounds in developing targeted cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
